

# Application Note: Development of 5-Amino-4-hydroxyquinazoline-based EGFR Inhibitors

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## Compound of Interest

Compound Name: 5-Amino-4-hydroxyquinazoline

CAS No.: 135106-40-0

Cat. No.: B160986

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## Strategic Overview: The 5-Amino Advantage

The quinazoline pharmacophore remains the gold standard for Epidermal Growth Factor Receptor (EGFR) inhibition. While first-generation inhibitors (e.g., Gefitinib, Erlotinib) rely heavily on 6- and 7-position modifications for solubility and pharmacokinetic properties, the 5-position represents an underutilized vector for next-generation design.

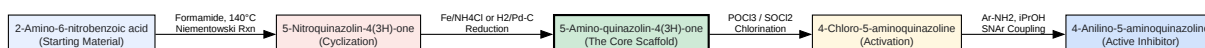
### Why 5-Amino-4-hydroxyquinazoline?

- **Solvent Front Interaction:** The 5-position orients towards the solvent front in the ATP-binding pocket, offering a unique exit vector for solubilizing tails without disrupting the critical N1-hinge hydrogen bond.
- **Covalent Warhead Attachment:** The 5-amino group provides a nucleophilic handle to attach acrylamides or other Michael acceptors, potentially targeting non-catalytic cysteines (e.g., Cys797) in a distinct geometry compared to 6-substituted analogs.
- **Tautomeric Versatility:** While the 4-hydroxy form (quinazolin-4(3H)-one) is the stable tautomer, it serves as the universal precursor for the active 4-anilino "kinase-active" species.

## Chemical Synthesis Protocol

This section details the robust synthesis of the **5-amino-4-hydroxyquinazoline** core (Compound 3) and its subsequent activation to the kinase-potent 4-anilino derivative.

### Synthetic Route Workflow



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Figure 1: Step-wise synthesis from nitro-anthranilic acid precursor to active kinase inhibitor.

### Step 1: Cyclization (Niementowski Reaction)

- Reagents: 2-Amino-6-nitrobenzoic acid (1.0 eq), Formamide (5.0 eq).
- Protocol:
  - Suspend 2-amino-6-nitrobenzoic acid in formamide in a round-bottom flask.
  - Heat to 140–150°C for 4–6 hours. Note: The high temperature is required to drive the condensation and dehydration.
  - Monitor by TLC (mobile phase: 5% MeOH in DCM).
  - Cool to room temperature. The product, 5-nitroquinazolin-4(3H)-one, typically precipitates.
  - Filter, wash with water and cold ethanol. Dry in vacuo.

### Step 2: Nitro Reduction (The Core Synthesis)

- Reagents: Iron powder (5.0 eq), NH<sub>4</sub>Cl (1.0 eq), EtOH/H<sub>2</sub>O (3:1).
- Protocol:
  - Suspend 5-nitroquinazolin-4(3H)-one in EtOH/H<sub>2</sub>O.

- Add NH<sub>4</sub>Cl and Iron powder.
- Reflux at 80°C for 2 hours.
- Hot filter through Celite to remove iron residues.
- Concentrate the filtrate. Recrystallize from ethanol to yield **5-amino-4-hydroxyquinazoline** (tautomer of 5-amino-quinazolin-4(3H)-one).

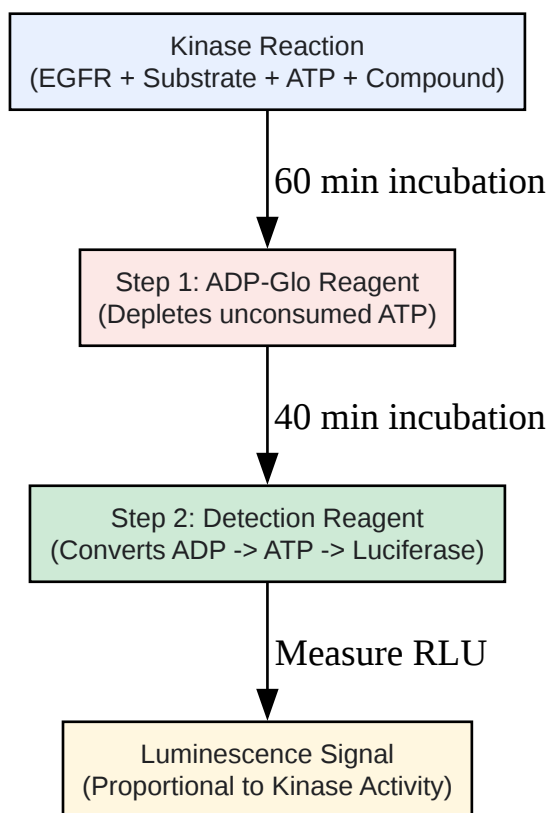
### Step 3: Activation & Coupling (Critical for Potency)

- Rationale: The 4-hydroxy core is generally inactive against kinases. It must be converted to the 4-anilino form to mimic ATP's adenine ring.
- Protocol:
  - Chlorination: Reflux the 5-amino core in POCl<sub>3</sub> (neat) with catalytic DIPEA for 3 hours. Caution: Protect the 5-amino group (e.g., acetylation) if side reactions occur, though POCl<sub>3</sub> usually tolerates the aniline.
  - Evaporate POCl<sub>3</sub> to yield the unstable 4-chloro intermediate.
  - S<sub>N</sub>Ar Coupling: Immediately dissolve in Isopropanol (iPrOH). Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline).
  - Reflux for 2–4 hours. The product precipitates as the HCl salt.

### Biochemical Validation: ADP-Glo™ Kinase Assay[1]

To validate the synthesized inhibitors, we utilize the ADP-Glo™ system (Promega). This assay is superior to standard fluorescence assays for fragment-based screening due to its high sensitivity at low ATP conversion rates.

### Assay Logic



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Figure 2: ADP-Glo assay principle. Signal is positive correlation to kinase activity (ADP production).[1]

## Detailed Protocol

Reagents:

- Enzyme: Recombinant EGFR (wild-type or T790M mutant).[2]
- Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).
- ATP: Ultra-pure ATP (Km apparent: ~10  $\mu$ M for EGFR).
- Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 2 mM MnCl<sub>2</sub>, 50  $\mu$ M DTT.

Procedure:

- **Compound Preparation:** Prepare 3-fold serial dilutions of the 5-amino-quinazoline inhibitor in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate (Final DMSO < 1%).
- **Enzyme Addition:** Add 2.5  $\mu$ L of EGFR enzyme (0.5 ng/well) in 1x Buffer. Incubate 10 min at RT (allows compound binding).
- **Reaction Start:** Add 2.5  $\mu$ L of ATP/Substrate mix.
- **Incubation:** Incubate at RT for 60 minutes.
- **Termination (Step 1):** Add 5  $\mu$ L ADP-Glo™ Reagent. Incubate 40 min. Mechanism: This digests all unreacted ATP.
- **Detection (Step 2):** Add 10  $\mu$ L Kinase Detection Reagent. Incubate 30 min. Mechanism: Converts generated ADP back to ATP, which drives Luciferase.
- **Readout:** Measure Luminescence (Integration time: 0.5–1.0 sec).
- **Analysis:** Calculate IC<sub>50</sub> using a sigmoidal dose-response (variable slope) model.

## Cellular Validation: Western Blotting

Biochemical potency must be translated to cellular target engagement. We assess the phosphorylation status of EGFR (Tyr1068) in A431 epidermoid carcinoma cells (high EGFR expression).

### Experimental Design Table

Group	Treatment	Stimulus	Expected Outcome (pEGFR)
Negative Ctrl	DMSO	None	Low Basal
Positive Ctrl	DMSO	EGF (50 ng/mL)	High
Reference	Gefitinib (1 $\mu$ M)	EGF (50 ng/mL)	Low (Inhibited)
Test Cmpd	5-Amino Analog (1 $\mu$ M)	EGF (50 ng/mL)	Low (If active)

## Protocol

- Seeding: Plate A431 cells ( $5 \times 10^5$  cells/well) in 6-well plates. Incubate 24h.
- Starvation: Replace media with serum-free DMEM for 16 hours. Critical: Removes basal phosphorylation caused by serum growth factors.
- Treatment: Add test compounds (0.1, 1.0, 10  $\mu$ M) for 2 hours.
- Stimulation: Add EGF (50 ng/mL) for 15 minutes.
- Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail ( $\text{Na}_3\text{VO}_4$ , NaF).
- Western Blot:
  - Load 20  $\mu$ g protein/lane (SDS-PAGE).
  - Transfer to PVDF membrane.[3]
  - Primary Antibodies:
    - Anti-pEGFR (Tyr1068) [Rabbit mAb, 1:1000].
    - Anti-Total EGFR [Mouse mAb, 1:1000] (Loading Control).
  - Detection: HRP-conjugated secondary antibodies + ECL substrate.

Interpretation: A potent inhibitor will erase the pEGFR band at 1  $\mu$ M while Total EGFR remains constant.

## References

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- ADP-Glo Protocol: Promega Corporation.[5] "ADP-Glo™ Kinase Assay Technical Manual."
- Western Blotting: Bio-Rad Laboratories.[3] "Best Practices for Western Blot Detection of Phosphorylation Events."
- 5-Amino Substitution Strategy: Bridges, A.J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 1996.

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